8H-Indeno[5,4-b]furan
CAS No.: 4876-20-4
Cat. No.: VC18723326
Molecular Formula: C11H8O
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4876-20-4 |
|---|---|
| Molecular Formula | C11H8O |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 8H-cyclopenta[e][1]benzofuran |
| Standard InChI | InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2 |
| Standard InChI Key | XHRBQPADKLGBCA-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2=C1C3=C(C=C2)OC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
8H-Indeno[5,4-b]furan consists of a fused bicyclic system where a furan ring (oxygen-containing heterocycle) is annulated to an indene framework. The numbering and fusion positions ([5,4-b]) indicate the connectivity between the two rings, with the furan oxygen at position 4 of the indene system. This arrangement creates a rigid, planar structure that facilitates π-electron delocalization, as evidenced by its conjugated double bonds .
Key Structural Features:
The compound’s planarity and electron-rich furan ring make it amenable to electrophilic substitution and cycloaddition reactions, which are exploited in derivative synthesis .
Synthetic Methodologies
Catalytic Hydrogenation of Halogenated Precursors
A high-yield synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one—a key derivative—involves the hydrogenation of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Under optimized conditions (40°C, 8 hours, 0.29–0.49 MPa , 10% Pd/C catalyst), this method achieves an 88.6% yield with minimal dimerization (<0.1% by weight) .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | 40°C |
| Pressure | 0.29–0.49 MPa |
| Yield | 88.6% |
This protocol emphasizes scalability and purity, critical for pharmaceutical applications .
Green Synthesis in Aqueous Media
Aqueous-phase condensation reactions enable the synthesis of 2-arylidene indanone derivatives from 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Water acts as a benign solvent, reducing the need for toxic organic solvents and simplifying purification. Reported yields range from 75% to 92%, depending on the aryl aldehyde substituent .
Spectroscopic Characterization
Derivatives of 8H-indeno[5,4-b]furan are rigorously characterized using:
-
FTIR: Confirms carbonyl (C=O) and aromatic (C=C) stretches.
-
NMR: NMR identifies proton environments, while NMR resolves carbon frameworks. DEPT spectra differentiate CH, CH, and CH groups .
For example, the parent compound’s NMR spectrum exhibits distinct signals for olefinic protons (δ 6.8–7.2 ppm) and furan oxygen-adjacent protons (δ 4.2–4.5 ppm) .
Pharmacological Applications
Acetylcholinesterase Inhibition
Indanone derivatives derived from 8H-indeno[5,4-b]furan show promise as acetylcholinesterase inhibitors, with IC values comparable to donepezil (a leading Alzheimer’s drug). The planar structure enhances binding to the enzyme’s active site .
Cytotoxic Activity
Certain 2-arylidene indanones exhibit cytotoxicity against human cancer cell lines (e.g., MCF-7, IC = 12–18 μM). Substituents like nitro or methoxy groups modulate potency by altering electron density and lipophilicity .
Green Chemistry and Sustainability
The adoption of water as a solvent in synthesis aligns with green chemistry principles. Aqueous reactions reduce waste generation and energy consumption, as demonstrated in the synthesis of 2-arylidene indanones . This approach is scalable for industrial applications without compromising yield or purity.
Future Directions
Non-Fullerene Acceptors (NFAs) in Photovoltaics
The compound’s conjugated system and electron-withdrawing substituents (e.g., cyano groups) mirror properties of NFAs like IEIC. Computational studies suggest a LUMO energy of , suitable for electron transport in organic solar cells.
NLRP3 Inflammasome Inhibition
Preliminary data on amine-substituted analogs indicate potential in modulating inflammatory pathways, warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume